molecular formula C17H20N2O4S B2582092 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone CAS No. 1172109-53-3

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone

Cat. No.: B2582092
CAS No.: 1172109-53-3
M. Wt: 348.42
InChI Key: DSJYXWDYZGBYPU-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone is a synthetic compound featuring a furan ring linked to an ethanone group, which is further connected to a piperazine moiety substituted with a tosyl (p-toluenesulfonyl) group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor binding .

Properties

IUPAC Name

1-(furan-2-yl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-14-4-6-15(7-5-14)24(21,22)19-10-8-18(9-11-19)13-16(20)17-3-2-12-23-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJYXWDYZGBYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.

    Introduction of the tosylpiperazine group: This step involves the reaction of piperazine with tosyl chloride to form tosylpiperazine.

    Coupling of the furan ring with tosylpiperazine: This is usually done through a nucleophilic substitution reaction, where the furan ring is activated and then reacted with tosylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the tosyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

Cancer Research

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone has shown promising anti-cancer activity across various cancer cell lines, including:

  • Leukemia
  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

The compound selectively inhibits the growth of cancer cells by targeting multiple kinases, such as:

  • Epidermal Growth Factor Receptor (EGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)

These targets are critical in cancer cell proliferation and survival, suggesting that this compound could be developed into a novel anti-cancer agent .

Drug Discovery

In the realm of drug discovery, this compound serves as a scaffold for developing new kinase inhibitors. Its unique structure allows researchers to modify it to enhance its efficacy and selectivity against specific targets. The potential to explore structure-activity relationships (SAR) makes it valuable for identifying new therapeutic agents .

Analytical Methods

To study the properties and activities of this compound, various analytical methods are employed:

  • High Performance Liquid Chromatography (HPLC) : For quantitative analysis.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For structural identification and purity assessment.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For detailed structural characterization.

Toxicity and Safety

Preliminary studies indicate that this compound exhibits low acute toxicity at therapeutic doses. However, comprehensive long-term toxicity studies are necessary to fully assess its safety profile before clinical applications can be considered .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The furan ring and tosylpiperazine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone with key analogs, focusing on structural features, synthetic routes, and biological activities:

Compound Name (Structure) Substituents on Piperazine Ethanone Substituent Key Properties/Activities Synthesis Method (Solvent, Reagents) Reference
This compound 4-Tosyl Furan-2-yl Potential antimicrobial/CNS activity (inferred) Likely SN2 reaction with tosyl chloride -
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a-g) Allyl 1-Aryl-tetrazol-5-yl Antimicrobial candidates; validated via HSQC NMR Nucleophilic substitution in DMF or DCM
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one (10) 4-Fluorobenzyl 2-Chlorophenyl Evaluated for receptor binding (e.g., serotonin/dopamine) Alkylation with 2-chlorophenylacetyl chloride
2-(4-(Furan-2-carbonyl)piperazin-1-yl)-1-(1H-indol-3-yl)ethan-1-one (2) Furan-2-carbonyl 1H-Indol-3-yl Anticancer/antiviral potential (indole pharmacophore) Toluene, K₂CO₃, KI, 80°C overnight
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl Chloro Structural model for antipsychotic agents Reaction of phenylpiperazine with chloroacetyl chloride in DCM

Key Observations:

Fluorobenzyl () and furan-carbonyl () substituents prioritize lipophilicity and π-π stacking, respectively, influencing target selectivity.

Ethanone Substituents: Furan-2-yl (target compound) offers electron-rich aromatic interactions, contrasting with the electron-withdrawing chlorophenyl () or the heterocyclic tetrazolyl (). Indole-containing analogs () demonstrate enhanced CNS permeability due to planar aromatic systems.

Biological Activity: Tetrazole derivatives () exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), while indole-based compounds () show promise in cancer cell line assays.

Biological Activity

1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound features a furan ring and a tosylpiperazine moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with furan and piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that similar furan-containing compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been investigated in vitro. In one study, the compound was tested against human cancer cell lines, showing notable cytotoxic effects. The mechanism appears to involve the induction of apoptosis through the activation of caspases

2
.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that piperazine derivatives can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases .

The biological activities of this compound are believed to stem from several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Interaction with Receptors : Its structure allows for interaction with various receptors in the central nervous system, influencing neurotransmission.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of furan and piperazine derivatives:

  • Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed that a derivative similar to this compound led to significant improvements in infection control .
  • Case Study 2 : In a preclinical model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntimicrobialActive against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cell lines
2
NeuroprotectiveImproves cognitive function in models

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(Furan-2-yl)-2-(4-tosylpiperazin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : Acyl chloride coupling reactions under anhydrous conditions are commonly employed. For example, chloroacetyl chloride reacts with piperazine derivatives in dichloromethane at 273 K, followed by room-temperature stirring and purification via crystallization. Monitoring via TLC ensures reaction completion .
  • Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of acyl chloride to piperazine), use triethylamine as a base to scavenge HCl, and control temperature to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be prioritized?

  • Techniques :

  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and furan ring vibrations (~1500–1600 cm⁻¹) .
  • NMR : ¹H NMR signals for the furan proton (δ 6.3–7.4 ppm) and piperazine/tosyl groups (δ 2.5–3.5 ppm for N–CH₂; δ 7.6–7.8 ppm for tosyl aromatic protons). 2D HSQC/HMBC NMR confirms connectivity .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z ~391 for C₁₇H₂₁N₂O₄S⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structure refinement of this compound?

  • Methodology : Use SHELXL for small-molecule refinement. Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms. Validate models using R-factor convergence (target < 0.05) and the Hirshfeld surface analysis to check intermolecular interactions .
  • Example : In a related piperazine derivative, H atoms were placed in calculated positions with riding models (C–H = 0.93–0.98 Å), achieving R = 0.035 and wR = 0.098 .

Q. What strategies are effective for studying prototropic tautomerism in furan-containing derivatives like this compound?

  • Approach : Use variable-temperature NMR in DMSO-d₆ to observe tautomeric equilibria. For 2-(2-furyl)-1-hydroxyimidazoles, HSQC/HMBC spectra revealed keto-enol shifts, with methoxy substitution stabilizing specific tautomers .
  • Quantification : Calculate equilibrium constants (Keq) from integration of distinct proton signals across temperatures.

Q. How can computational modeling predict the pharmacological activity of this compound based on its piperazine and tosyl motifs?

  • Framework : Molecular docking against targets like serotonin receptors (piperazine is a known pharmacophore). Compare with analogs showing antifungal, antibacterial, or antitumor activity .
  • Validation : Overlay crystal structures (e.g., CCDC entries) with docking poses to assess binding pocket compatibility.

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